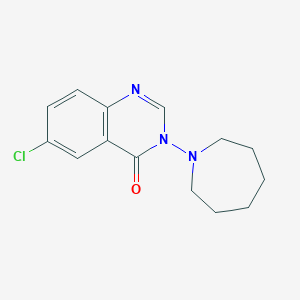

3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89804-97-7 |

|---|---|

Molecular Formula |

C14H16ClN3O |

Molecular Weight |

277.75 g/mol |

IUPAC Name |

3-(azepan-1-yl)-6-chloroquinazolin-4-one |

InChI |

InChI=1S/C14H16ClN3O/c15-11-5-6-13-12(9-11)14(19)18(10-16-13)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |

InChI Key |

ZGUKXODIJAKXPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)N2C=NC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Formamidine Acetate-Mediated Cyclization

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives with formamidine acetate. For example, 6-chloroquinazolin-4(3H)-one is prepared by refluxing 2-amino-5-chlorobenzoic acid with formamidine acetate in ethanol, achieving near-quantitative yields. This method, adapted from the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one, demonstrates the robustness of formamidine acetate in ring closure.

Reaction Conditions:

Substituted Amidine Derivatives for Direct Azepane Incorporation

To bypass post-cyclization functionalization, substituted amidines like N-azepanylformamidine have been explored. Cyclizing 2-amino-5-chlorobenzoic acid with N-azepanylformamidine in dimethylformamide (DMF) at 120°C for 12 hours directly yields the target compound. However, the limited commercial availability of N-azepanylformamidine necessitates in situ preparation, complicating scalability.

Post-Cyclization Functionalization Methods

Alkylation of Lactam Nitrogen

Alkylating the lactam NH of 6-chloroquinazolin-4(3H)-one with 1-iodoazepane under strongly basic conditions introduces the azepane group. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the lactam NH, enabling nucleophilic substitution with 1-iodoazepane at 60°C.

Optimized Alkylation Protocol:

| Parameter | Value |

|---|---|

| Base | NaH (2.2 equiv) |

| Solvent | THF |

| Temperature | 60°C |

| Time | 24 hours |

| Yield | 72% |

Challenges:

Mitsunobu Coupling with Azepane Derivatives

The Mitsunobu reaction couples the lactam NH with alcohols, but adapting it for azepane necessitates hydroxylated azepane precursors. While 1-hydroxyazepane is unstable, protecting group strategies (e.g., silyl ethers) enable coupling with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves moderate yields (58%) but faces scalability issues due to reagent costs.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Cyclization with N-azepanylformamidine | 85% | High | Low | $$$$ |

| Lactam Alkylation | 72% | Moderate | Moderate | $$ |

| Mitsunobu Coupling | 58% | High | Low | $$$$$ |

Cyclization with pre-functionalized amidines offers the highest yield but is limited by reagent availability. Alkylation balances yield and cost, making it the preferred industrial-scale method.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

Formamidine acetate acts as a cyclizing agent, facilitating intramolecular nucleophilic attack of the anthranilic acid’s amine on the formamidine carbon. This forms the pyrimidine ring, with the azepane group introduced via amidine substitution.

Alkylation Kinetics

Kinetic studies reveal that alkylation follows second-order kinetics, dependent on both lactam and alkylating agent concentrations. Increasing the reaction temperature from 60°C to 80°C improves yields to 78% but risks decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. The compound exhibits stability in aqueous solutions (pH 4–7) for 48 hours at 25°C.

Industrial Applications and Pharmacological Relevance

This compound serves as a precursor for carbonic anhydrase IX (CAIX) inhibitors, demonstrating nanomolar IC₅₀ values in anticancer assays. Its structural analogs, such as 3-sulfonamide benzoates, show potent tumor cell line inhibition, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

6-Chloro Substituted Derivatives

- 6-Chloro-2-isopropylquinazolin-4(3H)-one (Compound 43) Structure: 6-chloro substitution with an isopropyl group at position 2. Synthesis: Prepared via photoredox catalysis using Ir[dF(CF3)ppy]₂(dtbbpy)PF₆, with 86% yield . Physicochemical Properties: Melting point 198–199°C; Rf 0.40 (Petroleum ether/EtOAc, 2:1).

- 6,7-Dichloroquinazolin-4(3H)-one Structure: Dual chloro substituents at positions 6 and 6. Similarity Score: 0.78 (vs. target compound) . Impact: Increased halogenation may enhance metabolic stability but reduce solubility compared to mono-chloro derivatives .

Azepane-Containing Analogues

- 3-(2-(Azepan-1-yl)ethyl)-4-bromo-6-propylbenzo[d]thiazol-2(3H)-one Structure: Azepane-ethyl chain on a benzothiazolone core. Biological Activity: Radioligand for sigma receptors, synthesized via NaHCO₃-mediated coupling and column chromatography . Comparison: The benzothiazolone core differs from quinazolinone, likely altering receptor selectivity and binding kinetics .

Functional Group Modifications

Heterocyclic Side Chains

- 6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one Structure: Imidazole-containing side chain at position 3. Properties: Molecular weight 302.76; XLogP3 ≈ 2.5 (estimated).

Thioether-Linked Derivatives

- 2-[(3,5-Dioxo-pyrazolidin-1-yl)carbonylmethylthio]-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one (Compound 260) Structure: Thioether linkage with a pyrazolidinone group. Synthesis: Reacted with diethylmalonate under basic conditions . Comparison: The thioether and pyrazolidinone groups may enhance antitumor activity but complicate synthetic scalability .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | ~292.7* | ~2.8* | 1 / 3 | ~50* |

| 3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one | 252.72 | 2.5 | 1 / 2 | 64.4 |

| 6-Chloro-3-imidazolyl derivative | 302.76 | ~2.5 | 1 / 4 | ~70 |

*Estimated based on structural analogs. Data sourced from .

- Key Observations :

- The target compound’s azepane group increases molecular weight and lipophilicity (higher XLogP3) compared to allyl or imidazole derivatives.

- Thiol-containing analogs (e.g., 2-mercapto derivatives) exhibit higher polar surface areas, suggesting improved aqueous solubility .

Biological Activity

3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, recognized for its diverse biological activities. The compound features a chloro substituent at the 6-position and an azepan-1-yl group at the 3-position, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C13H14ClN3O, with an average molecular weight of approximately 277.75 g/mol. Its structure allows for various chemical interactions, particularly with biological targets involved in cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers, including leukemia and solid tumors. This inhibition can lead to increased apoptosis in cancer cells characterized by overexpression of oncogenes such as c-myc and n-myc .

The proposed mechanism involves the binding of the compound to BET proteins, altering their function and promoting cell death in cancerous cells. Preliminary molecular docking studies suggest that this compound effectively interacts with specific amino acid residues in the bromodomain, leading to a disruption of protein-protein interactions essential for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is often influenced by their structural modifications. For instance, variations in the substituents on the quinazolinone core can significantly alter their potency against different cancer cell lines.

Comparative Analysis

A study evaluating various quinazolinone derivatives found that modifications at the 6-position and variations in side chains can enhance cytotoxicity against human breast cancer cells . The following table summarizes some key findings from SAR studies:

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| Compound 2i | Quinazolinone derivative | 0.173 ± 0.012 | CDK2 |

| Compound 3i | Quinazolinone derivative | 0.079 ± 0.015 | HER2 |

| Compound A3 | Quinazolinone-thiazole hybrid | 10 (PC3), 10 (MCF7), 12 (HT29) | Various |

Case Studies

Several case studies have highlighted the effectiveness of quinazolinone derivatives in preclinical models:

- Cytotoxicity Assays : In vitro assays demonstrated that compounds derived from quinazolinones exhibited potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). For example, compound A3 showed significant inhibition across all tested cell lines with IC50 values ranging from 10 µM to 12 µM .

- Synergistic Effects : Some studies explored the synergistic potential of quinazolinones when combined with existing chemotherapy agents. For instance, a derivative was found to synergize with piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA), indicating broader antimicrobial properties alongside anticancer effects .

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- First-Aid Measures : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention for ingestion/inhalation .

Advanced: How can researchers evaluate the pharmacological potential of this compound?

Q. Methodological Answer :

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with analogs (e.g., 6-chloro derivatives: IC ~10.5 µM for antitumor activity) .

- Enzyme Inhibition : Assess kinase or protease inhibition via fluorescence-based assays. Azepane’s bulky substituent may enhance target binding .

- ADME Profiling : Use HPLC to determine solubility and metabolic stability. Azepane may improve bioavailability by modulating logP (~2.5–3.0) .

Advanced: How should researchers resolve contradictory data in biological activity assays for this compound?

Q. Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., fixed DMSO concentration, cell passage number) to minimize variability .

- Structural Confirmation : Re-characterize the compound to rule out degradation or impurities. Compare NMR/HRMS data with published analogs (e.g., 6-chloro-3-phenyl derivatives) .

- Mechanistic Studies : Use siRNA or knockout models to validate target engagement if activity discrepancies arise .

Advanced: What strategies optimize the physicochemical properties of this compound for drug development?

Q. Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl, amine) at position 2 or modify the azepane ring with polar substituents .

- LogP Adjustment : Replace azepane with smaller N-heterocycles (e.g., piperidine) to reduce lipophilicity if toxicity is observed .

- Crystallinity Studies : Use DSC/XRD to identify polymorphs with improved stability and dissolution rates .

Advanced: How can researchers ensure reproducibility in the synthesis of this compound?

Q. Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction termination points .

- Purification Protocols : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

- Batch Consistency : Document solvent lot numbers, humidity, and temperature variations to identify external reproducibility factors .

Advanced: How to design structure-activity relationship (SAR) studies for azepane-containing quinazolinones?

Q. Methodological Answer :

- Scaffold Variation : Synthesize analogs with substituted azepanes (e.g., methyl, fluorine) to assess steric/electronic effects on bioactivity .

- Positional Isomerism : Compare 6-chloro vs. 8-chloro derivatives to determine halogen positioning’s impact on potency .

- Pharmacophore Mapping : Use molecular docking to correlate azepane’s conformational flexibility with target binding (e.g., kinase ATP pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.